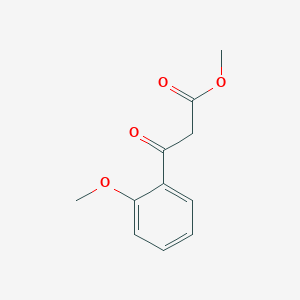

3-(2-甲氧基苯基)-3-氧代丙酸甲酯

描述

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate is a compound that is structurally related to various esters and acids with methoxyphenyl groups. These compounds are of interest due to their potential in synthesizing other chemical entities and their involvement in chemical reactions that are significant in organic synthesis and pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a practical synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, was developed using chiral dioxirane, which provided the product with high enantiomeric excess and yield . Another study reported the synthesis of a cyclopropane/butyrolactone derivative, which was achieved through Michael addition and internal nucleophilic substitution reaction . These methods highlight the versatility of methoxyphenyl-containing compounds in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-(2-methoxyphenyl)-3-oxopropanoate has been characterized using various spectroscopic techniques. For example, the structure of a cyclopropane/butyrolactone derivative was confirmed through 1H NMR, 13C NMR, and X-ray single crystal diffraction . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Chemical reactions involving methoxyphenyl-containing esters have been studied extensively. One study investigated the one-electron oxidation of related esters, providing insights into the reactivity of radical cations formed during the process . Another study explored the Claisen ortho ester rearrangement with trimethyl β-(methoxy)orthopropionate, demonstrating its utility as a synthon for the preparation of methyl α-substituted acrylates . Additionally, the Wolff rearrangement of methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate catalyzed by Rh2(OAc)4 was studied, leading to the formation of pyrrol-2-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl-containing compounds are influenced by their molecular structure. For instance, the stability of trimethyl β-(methoxy)orthopropionate at high temperatures allows for its use in high-temperature reactions . The reactivity of radical cations and the influence of pH on side-chain fragmentation reactivity are also important properties that have been analyzed, providing valuable information for the understanding of reaction mechanisms .

科学研究应用

氮杂环丙烯环扩张和吡咯-2-酮衍生物合成

3-(2-甲氧基苯基)-3-氧代丙酸甲酯参与由 Rh2(OAc)4 催化的沃尔夫重排过程,导致形成乙烯酮,然后将乙烯酮添加到 2Н-氮杂环丙烯中。该反应在 N-C(2) 键处打开三元环,形成 3,4-二氢-2Н-吡咯-2-酮衍生物。这些衍生物可以异构化为更稳定的 1Н-吡咯-2(3H)-酮衍生物或在 C=N 键处结合水分子 (Rostovskii、Novikov、Khlebnikov 和 Yufit,2017)。

心血管药物前体的合成

3-(2-甲氧基苯基)-3-氧代丙酸甲酯在不对称还原中发挥作用,以生产对映体纯的二氢吡啶前体。来自假丝酵母菌的羰基还原酶对该化合物 C3 位的酮取代基表现出高立体选择性。这种生物还原过程代表了工业合成二氢吡啶的高效且环保的途径 (Chen、Xuan、Chen、Ni、Pan 和 Xu,2021)。

晶体结构分析

在晶体学中,该化合物已被分析其分子结构和相互作用。该化合物的分子与 2-氧代丙酸乙酯反应时,形成环不在同一平面上的结构,导致晶体内的各种倾角和相互作用 (Cheng、Meng、Tian、Yan、Wang、Qian 和 Wang,2022)。

杀菌活性

3-(2-甲氧基苯基)-3-氧代丙酸甲酯衍生物已对其杀菌活性进行了研究。具体来说,由 7-羟基香豆素和这种酯合成的某些化合物已显示出对黄瓜霜霉病的疗效,突出了其在农业应用中的潜力 (Liu、Li、Guan、Zhang 和 Li,2007)。

微生物不对称还原

该化合物已使用毛霉和木霉等微生物还原,以高对映选择性生产手性醇。这些微生物过程为以环保的方式合成光学活性药物中间体开辟了途径 (Nishida、Matsumae、Machida 和 Shibatani,1995)。

属性

IUPAC Name |

methyl 3-(2-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIWRCBBMGTEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374884 | |

| Record name | Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54177-02-5 | |

| Record name | Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

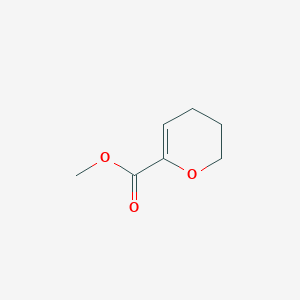

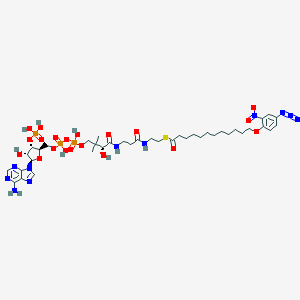

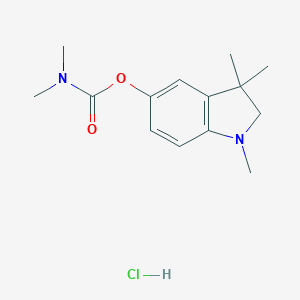

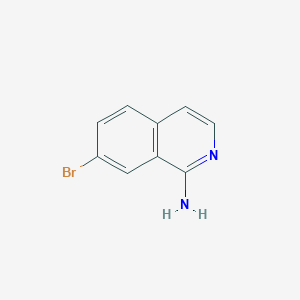

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)